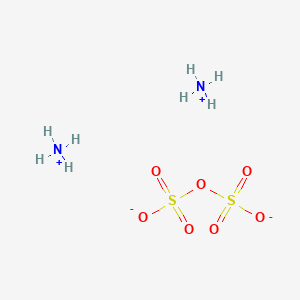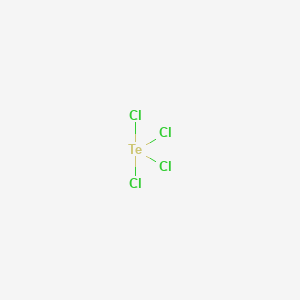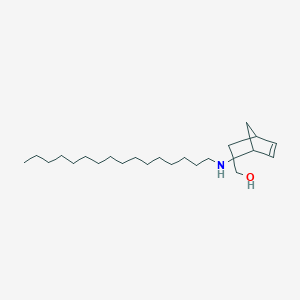
4-氯-2,5-二氟苯甲酸
概述
描述
4-Chloro-2,5-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .
科学研究应用
4-Chloro-2,5-difluorobenzoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and polymers
作用机制
Target of Action
It is known to react with substituted 2-hydroxy acetophenones .
Mode of Action
4-Chloro-2,5-difluorobenzoic acid interacts with its targets through a chemical reaction. Specifically, it reacts with substituted 2-hydroxy acetophenones in the presence of POCl3 to afford 2-acetylphenyl-4-chloro-2,5-difluorobenzoate .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-chloro-2,5-difluorobenzoic acid typically involves multiple steps starting from p-fluoronitrobenzene. The process includes bromination to obtain 3-bromo-4-fluoronitrobenzene, reduction to 3-bromo-4-fluoroaniline, chlorination to 3-bromo-4-fluoro-6-chloroaniline, diazotization followed by fluorination to produce 4-chloro-2,5-difluorobromobenzene, and finally, conversion to the target compound via a Grignard reaction with carbon dioxide .
Industrial Production Methods: Industrial production methods for 4-chloro-2,5-difluorobenzoic acid often involve large-scale synthesis using similar multi-step processes. The key is to maintain high purity (over 98%) and yield, which is achieved through optimized reaction conditions and purification techniques .
化学反应分析
Types of Reactions: 4-Chloro-2,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles due to the electron-withdrawing effects of chlorine and fluorine atoms.
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Reduction and Oxidation: Can be reduced to corresponding alcohols or oxidized to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Esterification: Alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Esters: Formed from esterification reactions.
Alcohols: Result from reduction reactions.
Various Derivatives: Produced through substitution and oxidation reactions.
相似化合物的比较
- 2,4-Dichloro-5-fluorobenzoic acid
- 2,4,5-Trifluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
- 2,4-Dichloro-5-fluorobenzoyl chloride
- 2,4-Dichloro-5-fluorobenzamide
- 2’,4’-Dichloro-5’-fluoroacetophenone .
Uniqueness: 4-Chloro-2,5-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized synthetic applications and research studies .
属性
IUPAC Name |
4-chloro-2,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPCYJSDHYMIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369825 | |
| Record name | 4-Chloro-2,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132794-07-1 | |
| Record name | 4-Chloro-2,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,5-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in synthesizing 4-chloro-2,5-difluorobenzoic acid from p-fluoronitrobenzene?
A: The synthesis of 4-chloro-2,5-difluorobenzoic acid from p-fluoronitrobenzene involves a multi-step process []. Key steps include:
Q2: What is the reported purity of 4-chloro-2,5-difluorobenzoic acid synthesized using the method described in the research?
A: The research indicates that the described synthesis method can produce 4-chloro-2,5-difluorobenzoic acid with a high purity of over 98% []. This high purity is crucial for potential applications of the compound.
Q3: How is the structure of synthesized 4-chloro-2,5-difluorobenzoic acid confirmed?
A: The structure of the synthesized 4-chloro-2,5-difluorobenzoic acid is confirmed using analytical techniques like Mass Spectrometry (MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy []. These techniques provide detailed information about the molecular mass and the arrangement of hydrogen atoms within the molecule, respectively, confirming its identity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)













